molecular formula C21H15ClN4O4 B11189785 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide

Cat. No.: B11189785
M. Wt: 422.8 g/mol
InChI Key: DABHCEMCTUJDRH-UHFFFAOYSA-N
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Description

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzodioxole and Oxadiazole Rings: This step involves the formation of a bond between the benzodioxole and oxadiazole rings, typically through a nucleophilic substitution reaction.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Final Coupling and Acetylation: The final step involves coupling the pyrrole ring with the benzodioxole-oxadiazole intermediate and acetylating the resulting compound to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with oxidative enzymes, while the oxadiazole and pyrrole rings may interact with other biological targets. These interactions can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole moiety but lacks the oxadiazole and pyrrole rings.

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole moiety but has different functional groups and lacks the oxadiazole and pyrrole rings.

    3-(1,3-Benzodioxol-5-yl)-2-propenal: This compound contains the benzodioxole moiety but has a different overall structure.

Uniqueness

The uniqueness of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE lies in its combination of the benzodioxole, oxadiazole, and pyrrole rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C21H15ClN4O4/c22-14-4-1-2-5-15(14)23-19(27)11-26-9-3-6-16(26)21-24-20(25-30-21)13-7-8-17-18(10-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)

InChI Key

DABHCEMCTUJDRH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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